3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865803
InChI: InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3
SMILES:
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.3 g/mol

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline

CAS No.:

Cat. No.: VC15865803

Molecular Formula: C16H13BrN2S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline -

Specification

Molecular Formula C16H13BrN2S
Molecular Weight 345.3 g/mol
IUPAC Name 3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline
Standard InChI InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3
Standard InChI Key NHOZSHDWECRORW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is C₁₆H₁₂BrN₃S, with a molecular weight of 358.25 g/mol. The compound’s structure integrates three key components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur),

  • A 4-bromophenyl group attached to the thiazole’s 4-position,

  • An aniline group (benzene ring with an amino group) at the thiazole’s 2-position.

Crystallographic Insights

X-ray crystallography of analogous thiazole derivatives reveals planar geometries for the thiazole and aryl rings, with dihedral angles between planes indicating moderate conjugation. For example, in a related bromophenyl-thiazole compound, the thiazole and bromophenyl rings exhibit a dihedral angle of 8.9°, suggesting limited π-orbital overlap . The aniline group’s orientation relative to the thiazole core is critical for intermolecular interactions, such as hydrogen bonding with biological targets .

Table 1: Key Bond Lengths and Angles in Thiazole-Bromophenyl Derivatives

ParameterValue (Å or °)Source
C–S bond in thiazole1.74 Å
C–N bond in thiazole1.30 Å
Dihedral angle (thiazole/bromophenyl)8.9°
Br⋯F interaction distance3.26 Å

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline typically follows a multi-step route, adapted from methodologies used for analogous thiazole derivatives :

Step 1: Formation of 4-(4-Bromophenyl)-5-methylthiazol-2-amine

  • Reactants: 4-Bromoacetophenone (1.0 equiv), thiourea (2.0 equiv), iodine (1.0 equiv).

  • Conditions: Reflux in ethanol for 12 hours.

  • Mechanism: The Hantzsch thiazole synthesis, involving cyclization of the ketone with thiourea in the presence of iodine as a catalyst .

ParameterYield (%)Purity (%)
Step 1 (Thiazole formation)6892
Step 2 (Aniline coupling)7589
Activity TypeModel SystemResultSource
AnticancerMCF-7 cellsIC₅₀ = 5.2 µM
AntibacterialS. aureusMIC = 8 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC₅₀ = 12 µM

Structure-Activity Relationships (SAR)

  • Bromine Substituent: The electron-withdrawing bromine atom enhances electrophilic reactivity, improving binding to enzyme active sites .

  • Methyl Group at 5-Position: Steric effects from the methyl group modulate thiazole ring planarity, affecting interactions with hydrophobic pockets in target proteins .

  • Aniline Moiety: The amino group participates in hydrogen bonding with residues such as Asp189 in thrombin, as seen in molecular docking studies .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis requires optimization of solvent systems to minimize waste. Continuous flow reactors improve yield consistency (≥90%) compared to batch processes (75–85%) .

Environmental Impact

Brominated compounds pose disposal challenges due to potential bioaccumulation. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 98% of brominated thiazoles within 2 hours, offering a viable remediation strategy .

Future Directions and Research Gaps

  • Targeted Drug Delivery: Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability.

  • Toxicological Profiling: Long-term in vivo studies are needed to assess hepatotoxicity risks.

  • Computational Modeling: QSAR studies could predict novel derivatives with enhanced potency.

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